N-(2-(4-Chlorophenoxy)phenyl)-4-methylpiperazine-1-carboxamide hydrochloride
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Overview
Description
N-(2-(4-Chlorophenoxy)phenyl)-4-methylpiperazine-1-carboxamide hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a chlorophenoxy group and a carboxamide group, making it a valuable molecule in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Chlorophenoxy)phenyl)-4-methylpiperazine-1-carboxamide hydrochloride typically involves the reaction of 4-chlorophenol with 2-bromophenylamine to form 2-(4-chlorophenoxy)aniline. This intermediate is then reacted with 4-methylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen, and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Chlorophenoxy)phenyl)-4-methylpiperazine-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N-(2-(4-Chlorophenoxy)phenyl)-4-methylpiperazine-1-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-Chlorophenoxy)phenyl)-4-methylpiperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-Chlorophenoxy)phenyl)-4-methylpiperazine-1-carboxamide
- N-(2-(4-Methoxyphenoxy)phenyl)-4-methylpiperazine-1-carboxamide
- N-(2-(4-Bromophenoxy)phenyl)-4-methylpiperazine-1-carboxamide
Uniqueness
N-(2-(4-Chlorophenoxy)phenyl)-4-methylpiperazine-1-carboxamide hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorophenoxy group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(4-chlorophenoxy)phenyl]-4-methylpiperazine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2.ClH/c1-21-10-12-22(13-11-21)18(23)20-16-4-2-3-5-17(16)24-15-8-6-14(19)7-9-15;/h2-9H,10-13H2,1H3,(H,20,23);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBSYQXIERZJGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC=CC=C2OC3=CC=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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